molecular formula C23H28N4 B4968492 2-(4-butyl-1-piperazinyl)-6-methyl-4-phenylquinazoline CAS No. 5689-50-9

2-(4-butyl-1-piperazinyl)-6-methyl-4-phenylquinazoline

Numéro de catalogue B4968492
Numéro CAS: 5689-50-9
Poids moléculaire: 360.5 g/mol
Clé InChI: XSZKJVXMIROOMV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(4-butyl-1-piperazinyl)-6-methyl-4-phenylquinazoline, also known as Prazosin, is a quinazoline derivative that is primarily used as an alpha-1 adrenergic receptor antagonist. It was first synthesized in the 1970s and has since been extensively studied for its various applications in scientific research.

Mécanisme D'action

2-(4-butyl-1-piperazinyl)-6-methyl-4-phenylquinazoline acts as a competitive antagonist at alpha-1 adrenergic receptors, blocking the binding of endogenous ligands such as norepinephrine and epinephrine. This results in a decrease in smooth muscle contraction and vasodilation, leading to a decrease in blood pressure.

Effets Biochimiques Et Physiologiques

2-(4-butyl-1-piperazinyl)-6-methyl-4-phenylquinazoline has been shown to have various biochemical and physiological effects in scientific research. It has been found to decrease blood pressure in hypertensive patients, reduce symptoms of post-traumatic stress disorder, and inhibit the growth of certain cancer cells. Additionally, 2-(4-butyl-1-piperazinyl)-6-methyl-4-phenylquinazoline has been shown to have anti-inflammatory effects and may have potential therapeutic applications in inflammatory diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 2-(4-butyl-1-piperazinyl)-6-methyl-4-phenylquinazoline in lab experiments is its selectivity for alpha-1 adrenergic receptors, allowing for specific investigation of this receptor subtype. However, one limitation is that 2-(4-butyl-1-piperazinyl)-6-methyl-4-phenylquinazoline may have off-target effects on other receptor subtypes, potentially confounding experimental results.

Orientations Futures

There are several future directions for research involving 2-(4-butyl-1-piperazinyl)-6-methyl-4-phenylquinazoline. One area of interest is its potential therapeutic applications in inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, further investigation of 2-(4-butyl-1-piperazinyl)-6-methyl-4-phenylquinazoline's anti-cancer properties may lead to the development of new cancer treatments. Finally, exploring the effects of 2-(4-butyl-1-piperazinyl)-6-methyl-4-phenylquinazoline on other receptor subtypes may provide insight into its off-target effects and potential therapeutic applications beyond alpha-1 adrenergic receptor blockade.

Méthodes De Synthèse

The synthesis of 2-(4-butyl-1-piperazinyl)-6-methyl-4-phenylquinazoline involves the reaction of 2,4-dichloro-6-methylquinazoline with 4-amino-N-butylpiperazine in the presence of a reducing agent such as sodium borohydride. The resulting product is then further purified through recrystallization and column chromatography.

Applications De Recherche Scientifique

2-(4-butyl-1-piperazinyl)-6-methyl-4-phenylquinazoline has been widely used in scientific research for its ability to selectively block alpha-1 adrenergic receptors. This receptor subtype is involved in various physiological processes such as smooth muscle contraction, blood pressure regulation, and neurotransmitter release. By blocking these receptors, 2-(4-butyl-1-piperazinyl)-6-methyl-4-phenylquinazoline can be used to investigate the role of alpha-1 adrenergic receptors in these processes.

Propriétés

IUPAC Name

2-(4-butylpiperazin-1-yl)-6-methyl-4-phenylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4/c1-3-4-12-26-13-15-27(16-14-26)23-24-21-11-10-18(2)17-20(21)22(25-23)19-8-6-5-7-9-19/h5-11,17H,3-4,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSZKJVXMIROOMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCN(CC1)C2=NC3=C(C=C(C=C3)C)C(=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90386406
Record name 2-(4-butylpiperazin-1-yl)-6-methyl-4-phenylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90386406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Butylpiperazin-1-yl)-6-methyl-4-phenylquinazoline

CAS RN

5689-50-9
Record name 2-(4-butylpiperazin-1-yl)-6-methyl-4-phenylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90386406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.